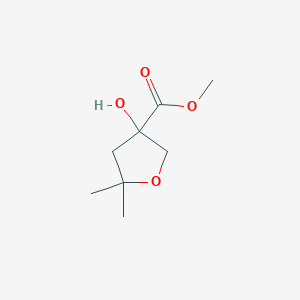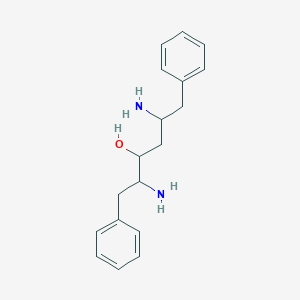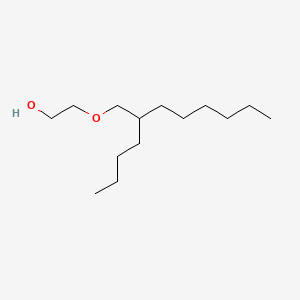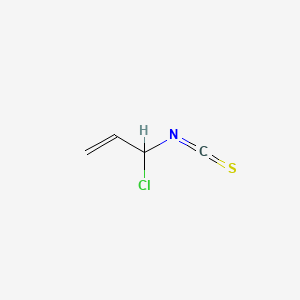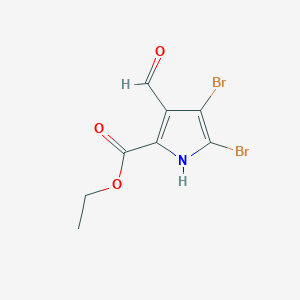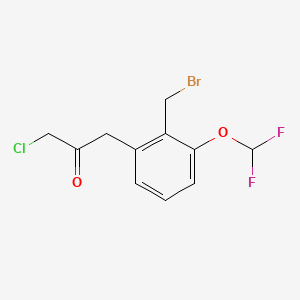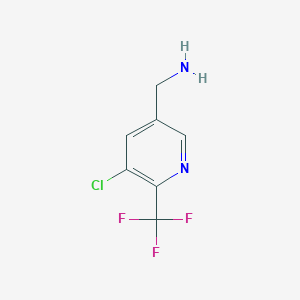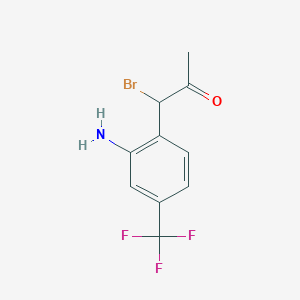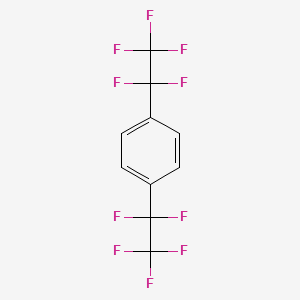
2-(4-Methoxyphenyl)pyrimidine-5-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both pyrimidine and methoxyphenyl groups in its structure makes it a versatile intermediate in the synthesis of various complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid typically involves the borylation of a pyrimidine derivative. One common method is the palladium-catalyzed borylation of 2-(4-methoxyphenyl)pyrimidine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere.
Industrial Production Methods
On an industrial scale, the production of (2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions
(2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), ligands (e.g., triphenylphosphine), and solvents (e.g., toluene or ethanol).
Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学的研究の応用
Chemistry
In chemistry, (2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it an essential reagent in the development of new synthetic methodologies.
Biology
In biological research, this compound is used to create bioconjugates and fluorescent probes
Medicine
In medicinal chemistry, (2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid is employed in the synthesis of potential drug candidates. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and polymers. Its role in the development of new materials with unique properties is of significant interest.
作用機序
The mechanism of action of (2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, resulting in the formation of a new carbon-carbon bond.
Reductive Elimination: The final step involves the reductive elimination of the palladium complex, releasing the coupled product and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
- (2,4-Dimethoxypyrimidin-5-yl)boronic acid
- (2-Methoxyphenyl)boronic acid
- (4-Methoxyphenyl)boronic acid
Uniqueness
(2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid is unique due to the presence of both a pyrimidine ring and a methoxyphenyl group. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in various synthetic applications. Its ability to participate in Suzuki-Miyaura coupling with high efficiency and selectivity sets it apart from other boronic acids.
特性
分子式 |
C11H11BN2O3 |
|---|---|
分子量 |
230.03 g/mol |
IUPAC名 |
[2-(4-methoxyphenyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H11BN2O3/c1-17-10-4-2-8(3-5-10)11-13-6-9(7-14-11)12(15)16/h2-7,15-16H,1H3 |
InChIキー |
QWPJGSCJFHAZIY-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1)C2=CC=C(C=C2)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



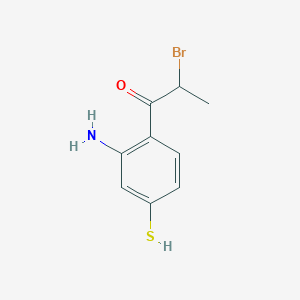
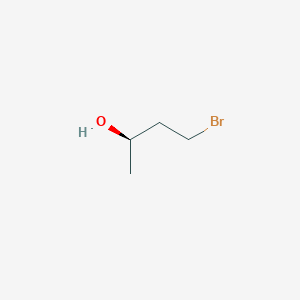
![2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane](/img/structure/B14073728.png)
![(R)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14073741.png)
